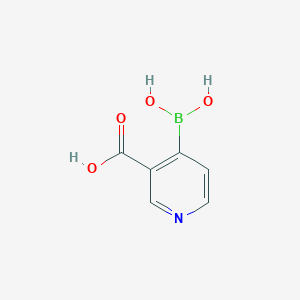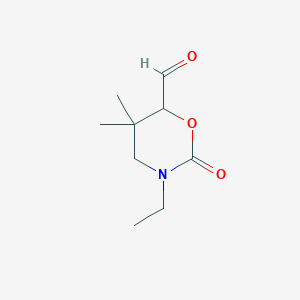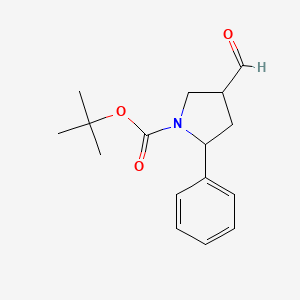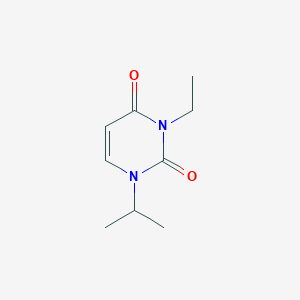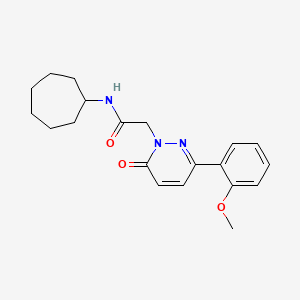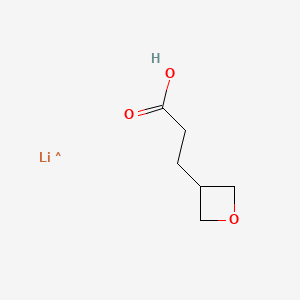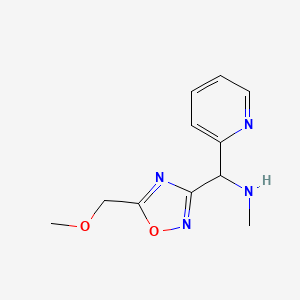
1-(5-(methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-2-yl)methanamine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and a methanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-2-yl)methanamine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The methoxymethyl group can be introduced via methylation reactions using reagents such as methyl iodide. The final step often involves the coupling of the oxadiazole intermediate with a pyridine derivative under conditions that facilitate the formation of the methanamine linkage .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are crucial to obtain the compound in its desired form .
化学反応の分析
Types of Reactions
1-(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, such as amines or alcohols, using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(5-(methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, enhancing binding affinity. The methanamine moiety can form hydrogen bonds with biological macromolecules, influencing their function .
類似化合物との比較
Similar Compounds
N-(pyridin-2-ylmethylene)methanamine: A related compound with a similar pyridine and methanamine structure but lacking the oxadiazole ring.
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another compound with a pyridine ring and additional functional groups, used in different applications.
Uniqueness
1-(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)-N-methyl-1-(pyridin-2-yl)methanamine is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C11H14N4O2 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
1-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]-N-methyl-1-pyridin-2-ylmethanamine |
InChI |
InChI=1S/C11H14N4O2/c1-12-10(8-5-3-4-6-13-8)11-14-9(7-16-2)17-15-11/h3-6,10,12H,7H2,1-2H3 |
InChIキー |
CVYRNPQPTUQSHE-UHFFFAOYSA-N |
正規SMILES |
CNC(C1=CC=CC=N1)C2=NOC(=N2)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


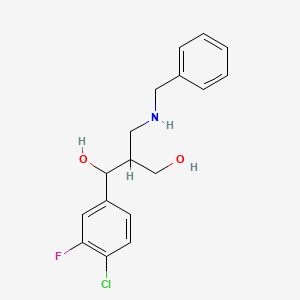
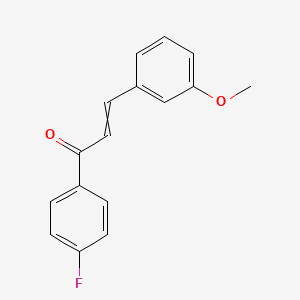
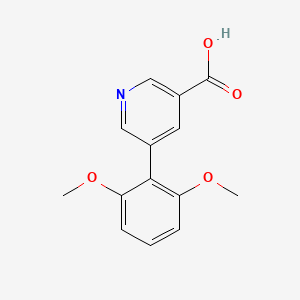
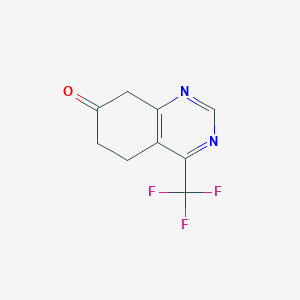
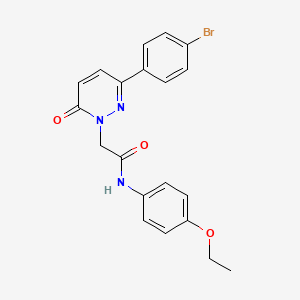
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B14865174.png)
![N-(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B14865175.png)
